1-(5-Nitropyridin-2-yl)-4-phenylpiperazine
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Overview
Description
“1-(5-Nitropyridin-2-yl)-4-phenylpiperazine” is a chemical compound with the molecular formula C9H12N4O2 . It is used in various chemical reactions and has potential applications in different fields of chemistry .
Synthesis Analysis
The synthesis of “this compound” involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion . This ion is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Molecular Structure Analysis
The molecular weight of “this compound” is 208.22 . The InChI key for this compound is YEPRCPIKTUGVHG-UHFFFAOYSA-N .Chemical Reactions Analysis
The reaction mechanism of “this compound” is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Physical and Chemical Properties Analysis
“this compound” is a solid-powder at ambient temperature . The compound is very soluble with a solubility of 5.26 mg/ml .Scientific Research Applications
Anticancer Activities
1-(5-Nitropyridin-2-yl)-4-phenylpiperazine has been investigated for its potential in cancer treatment. A study by Demirci & Demirbas (2019) synthesized novel Mannich bases starting from this compound, showing moderate cytotoxic activity against prostate cancer cells. Similarly, Demirci et al. (2019) developed novel thiourea and thiazolidinone derivatives from this compound, demonstrating significant anticancer activities against prostate cancer.
Antimitotic Agents
Research by Temple et al. (1992) focused on pyridine derivatives, including this compound, as potential antimitotic agents. They found that the compound showed antitumor activity in mice, indicating its potential in cancer treatment.
Tuberculostatic Activity
This compound has also been explored for its application in treating tuberculosis. Foks et al. (2004) synthesized derivatives showing in vitro tuberculostatic activity, with minimum inhibitory concentrations ranging from 25 to 100 mg/ml.
Synthesis of Benzimidazoles
Menteşe et al. (2015) used this compound in the synthesis of new 2-Aryl-5-Fluoro-6-(4-Phenylpiperazin-1-Yl)-1H-Benzimidazoles. These compounds could have various pharmacological applications, including as anticancer agents.
Antibacterial Agents
Enquist et al. (2012) identified 5-nitro-7-((4-phenylpiperazine-1-yl-)methyl)quinolin-8-ol, derived from this compound, as a putative inhibitor against Gram-negative pathogens like Yersinia pseudotuberculosis and Chlamydia trachomatis.
Fluorescent Probes for Metal Detection
Singh et al. (2020) developed fluorescent probes based on 2-aminoethylpyridine derivatives, including this compound, for detecting Fe3+ and Hg2+ in aqueous media and biological systems. (Singh et al., 2020)
Synthesis of Small Molecule Anticancer Drugs
Zhang et al. (2019) established a high-yield method for synthesizing 1-methyl-3-(5-nitropyridin-2-yl) urea, a critical intermediate in small molecule anticancer drugs, starting from 2-chloro-5 -nitropyridine. (Zhang et al., 2019)
Safety and Hazards
Properties
IUPAC Name |
1-(5-nitropyridin-2-yl)-4-phenylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c20-19(21)14-6-7-15(16-12-14)18-10-8-17(9-11-18)13-4-2-1-3-5-13/h1-7,12H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDYOWBTLDZFJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301320105 |
Source
|
Record name | 1-(5-nitropyridin-2-yl)-4-phenylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301320105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666522 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
400088-76-8 |
Source
|
Record name | 1-(5-nitropyridin-2-yl)-4-phenylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301320105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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